Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C15H16O5 It is a derivative of furan, a heterocyclic organic compound, and contains both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-ethoxyphenol in the presence of a suitable catalyst. The reaction proceeds through an etherification process, followed by esterification to form the final product. Common catalysts used in this reaction include acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ether and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, the compound may inhibit the growth of cancer cells by interfering with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate
- Methyl 5-[(2-fluorophenoxy)methyl]furan-2-carboxylate
- Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
Uniqueness
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-18-12-6-4-5-7-13(12)19-10-11-8-9-14(20-11)15(16)17-2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQFAIFRBTVNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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